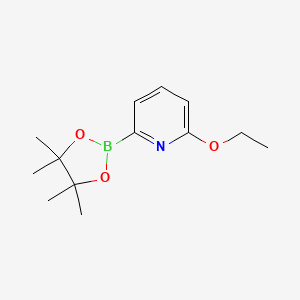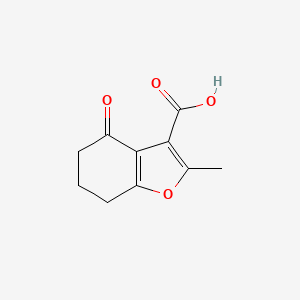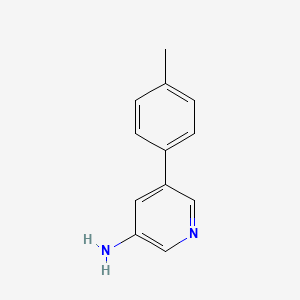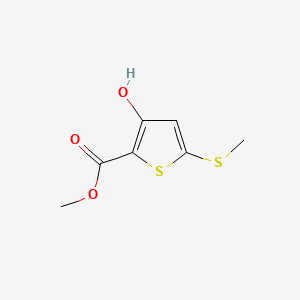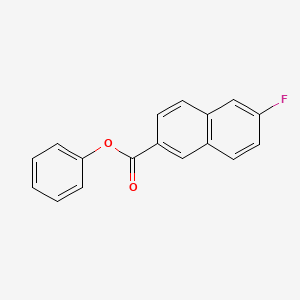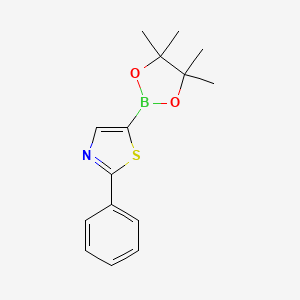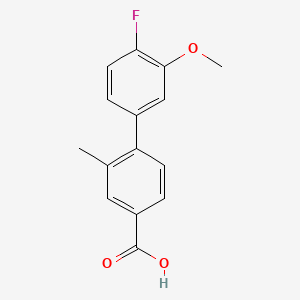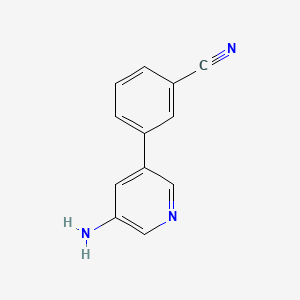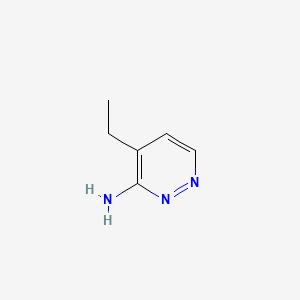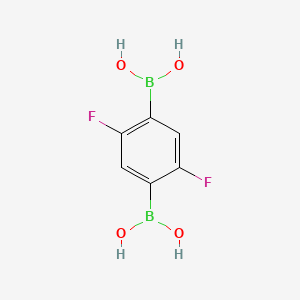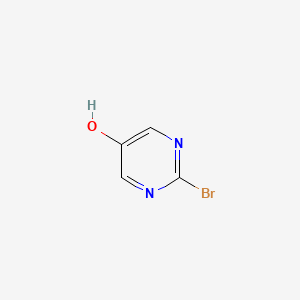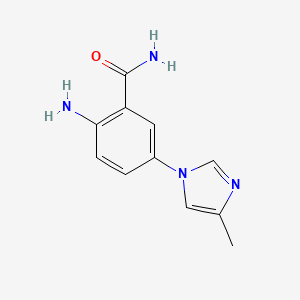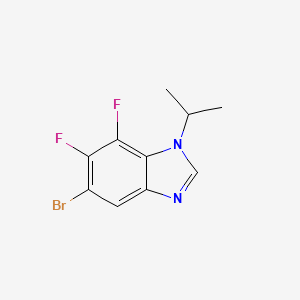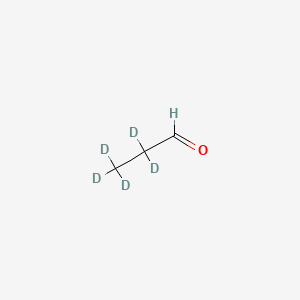
丙醛-2,2,3,3,3-d5
概述
描述
Propionaldehyde-2,2,3,3,3-d5, also known as Propanal-d5, is a deuterated compound . It has a linear formula of CD3CD2CHO .
Molecular Structure Analysis
The molecular structure of Propionaldehyde-2,2,3,3,3-d5 is represented by the linear formula CD3CD2CHO . It has a molecular weight of 63.11 . The SMILES string representation is [2H]C([2H])([2H])C([2H])([2H])C=O .Physical And Chemical Properties Analysis
Propionaldehyde-2,2,3,3,3-d5 is a liquid with a boiling point of 46-50 °C . It has a density of 0.873 g/mL at 25 °C . The compound exhibits a mass shift of M+5 . It should be stored at a temperature of 2-8°C .科学研究应用
已经对丙醛进行了从头算和半经验计算,重点是围绕 1-2 键的内部旋转,深入了解不同构象异构体的稳定性 (Allinger 和 Hickey,1973)。
已经确定了丙醛配合物的晶体结构,深入了解了 CO 键长和其他几何特征,这对于理解涉及丙醛的反应至关重要 (Klein 等人,1993)。
关于 D 和 L 1,2-丙二醇转化为丙醛的立体化学的研究提供了对氢转移和立体化学过程的见解,这可能与理解同位素标记的丙醛有关 (Zagalak 等人,1966)。
已经研究了使用五羰基铁均相催化 Reppe 反应从乙烯生产丙醛,表明催化剂和反应条件在丙醛合成中的作用 (Massoudi 等人,1987)。
在不同温度和压力下对丙醛氧化进行质谱研究提供了有关氧化产物和反应动力学的有价值数据,这对于涉及丙醛的化学合成和分析至关重要 (Kaiser,1983)。
已经考察了丙醛氧化中乙基自由基与氢和氘的反应,深入了解了反应机理和动力学常数,这对于理解丙醛在各种条件下的行为至关重要 (Baldwin 等人,1969)。
安全和危害
属性
IUPAC Name |
2,2,3,3,3-pentadeuteriopropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O/c1-2-3-4/h3H,2H2,1H3/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBJYMSMWIIQGU-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
63.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propionaldehyde-2,2,3,3,3-d5 | |
CAS RN |
198710-93-9 | |
| Record name | Propionaldehyde-2,2,3,3,3-D5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details





Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

